molecular formula C₃₀H₅₀NO₇P B1147161 2-Docosahexaenoyl-sn-glycero-3-phosphocholine CAS No. 159407-32-6

2-Docosahexaenoyl-sn-glycero-3-phosphocholine

Cat. No.: B1147161
CAS No.: 159407-32-6
M. Wt: 567.69
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Docosahexaenoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerophosphocholine with docosahexaenoic acid. The reaction is catalyzed by enzymes such as lysophosphatidylcholine transacylase, which facilitates the transfer of docosahexaenoic acid to the glycerol backbone .

Industrial Production Methods: Industrial production of this compound can involve the extraction from natural sources, such as fish oils, followed by purification processes. Alternatively, it can be synthesized chemically through controlled esterification reactions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Docosahexaenoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuroscience and Neuroprotection

Neuroprotective Properties
Research indicates that docosahexaenoic acid-containing phospholipids, such as 2-docosahexaenoyl-sn-glycero-3-phosphocholine, play a crucial role in maintaining neuronal integrity and function. DHA is a significant component of neuronal membranes and is vital for synaptic plasticity and cognitive functions. Studies have shown that supplementation with DHA can enhance neuroprotection against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Alzheimer’s Disease
In a study investigating the effects of DHA on cognitive decline in Alzheimer's patients, it was found that higher levels of DHA in the diet correlated with better cognitive performance. The incorporation of this compound in dietary formulations was suggested as a potential therapeutic strategy to mitigate the progression of Alzheimer's disease by enhancing synaptic function and reducing neuroinflammation .

Lipid Metabolism and Cardiovascular Health

Impact on Lipid Profiles
The incorporation of this compound in dietary lipids has been associated with favorable changes in lipid profiles. Studies have shown that diets enriched with DHA can lead to increased levels of omega-3 fatty acids in plasma phospholipids, which are linked to reduced cardiovascular risk factors .

Case Study: Cardiovascular Disease
A clinical trial demonstrated that supplementation with DHA-rich phospholipids improved endothelial function and reduced triglyceride levels in patients with metabolic syndrome. The findings suggest that this compound may serve as an effective dietary intervention for improving cardiovascular health .

Pharmaceutical Formulations

Drug Delivery Systems
Due to its amphiphilic nature, this compound is utilized in the development of drug delivery systems. Its ability to form liposomes makes it an ideal candidate for encapsulating hydrophobic drugs, enhancing their solubility and bioavailability .

Case Study: Cancer Therapy
Research has explored the use of liposomal formulations containing this compound for targeted cancer therapy. These formulations have shown promise in delivering chemotherapeutic agents directly to tumor cells while minimizing systemic toxicity. In vitro studies indicated that these liposomes could significantly enhance drug uptake by cancer cells compared to conventional delivery methods .

Food Science and Nutrition

Functional Foods
The incorporation of this compound into functional foods has been explored due to its health benefits associated with omega-3 fatty acids. Products fortified with this phospholipid aim to improve cognitive function and cardiovascular health among consumers.

Case Study: Infant Nutrition
In infant formula research, the addition of DHA-rich phospholipids has been linked to improved neurodevelopmental outcomes in infants. Studies suggest that formulas containing this compound can support brain growth and cognitive development during critical early life stages .

Mechanism of Action

The mechanism of action of 2-Docosahexaenoyl-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. It activates peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to lipid metabolism and inflammation . This activation can lead to anti-inflammatory and neuroprotective effects .

Biological Activity

2-Docosahexaenoyl-sn-glycero-3-phosphocholine (DHA-PC) is a phospholipid that plays a significant role in cellular membranes and biological signaling. Its unique structure, characterized by the presence of the long-chain polyunsaturated fatty acid docosahexaenoic acid (DHA), imparts distinct physical and biochemical properties that are crucial for various biological activities.

Membrane Structure and Properties

DHA-PC is integral to the formation and stability of lipid bilayers in biological membranes. Studies using deuterium NMR spectroscopy and molecular dynamics simulations have shown that DHA-containing phospholipids exhibit unique structural characteristics compared to less unsaturated phospholipids. The presence of DHA enhances membrane fluidity and flexibility, which is vital for the functionality of membrane proteins such as receptors and channels .

Table 1: Comparison of Lipid Properties

PropertyDHA-PC (this compound)POPC (1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphocholine)
Unsaturation LevelHighModerate
Membrane FluidityHigh due to DHA chainsModerate due to oleic acid
Phase BehaviorLiquid-crystalline state at physiological temperaturesLiquid-crystalline state at physiological temperatures
Interaction with ProteinsEnhanced due to flexible chainsStandard interaction

Pharmacological Implications

The incorporation of DHA-PC into therapeutic formulations has been shown to enhance drug delivery and bioavailability. For instance, studies indicate that liposomal formulations containing DHA-PC can significantly improve the pharmacokinetics of drugs like amphotericin B, increasing their half-life and reducing toxicity . This property is particularly beneficial in treating fungal infections where high drug concentrations are necessary.

Neuroprotective Effects

Research has highlighted the neuroprotective properties of DHA-PC, particularly in models of neurodegenerative diseases. The lipid has been shown to modulate inflammatory responses and promote neuronal survival under stress conditions. In animal studies, DHA-PC supplementation resulted in improved cognitive function and reduced markers of neuroinflammation .

Study 1: Neuroprotection in Alzheimer's Disease Models

In a study investigating the effects of DHA-PC on Alzheimer's disease models, researchers found that administration of DHA-PC led to a significant reduction in amyloid-beta plaque formation and improved cognitive performance in mice. This suggests that DHA-PC may play a protective role against neurodegeneration by modulating lipid metabolism and reducing oxidative stress .

Study 2: Enhanced Drug Delivery Systems

A clinical trial evaluated the efficacy of liposomal formulations containing DHA-PC for delivering anticancer agents. Results showed that patients receiving DHA-PC encapsulated drugs had higher plasma concentrations and prolonged therapeutic effects compared to traditional formulations. This study underscores the potential of DHA-PC in enhancing drug delivery systems for cancer therapies .

The biological activity of DHA-PC can be attributed to several mechanisms:

  • Membrane Fluidity Modulation : The incorporation of DHA into phospholipid bilayers increases membrane fluidity, facilitating better receptor-ligand interactions.
  • Anti-inflammatory Effects : DHA-derived metabolites have been shown to exert anti-inflammatory effects, which are beneficial in conditions like arthritis and neurodegeneration.
  • Signal Transduction : DHA-PC influences various signaling pathways, including those involved in apoptosis and cell proliferation, thereby affecting cellular responses to external stimuli .

Properties

IUPAC Name

[(2S)-2-[(2E,4E,6E,8E,10E,12E)-docosa-2,4,6,8,10,12-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)38-29(27-32)28-37-39(34,35)36-26-25-31(2,3)4/h13-24,29,32H,5-12,25-28H2,1-4H3/b14-13+,16-15+,18-17+,20-19+,22-21+,24-23+/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTQOSPWXGHDNT-IYUZKTQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O[C@@H](CO)COP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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